
N-Octadecyl-D-gluconamide
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Overview
Description
N-Octadecyl-D-gluconamide is a useful research compound. Its molecular formula is C24H49NO6 and its molecular weight is 447.6 g/mol. The purity is usually 95%.
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Q & A
Q. Basic: What are the key structural features of N-Octadecyl-D-gluconamide, and how do they influence its surfactant properties?
Methodological Answer:
this compound comprises a hydrophilic D-gluconamide head and a hydrophobic octadecyl chain. This amphiphilic structure drives its surfactant behavior, enabling micelle formation in aqueous solutions. To validate surfactant properties, researchers should:
- Measure critical micelle concentration (CMC) using surface tension tensiometry or conductometry.
- Analyze micellar morphology via dynamic light scattering (DLS) or cryo-electron microscopy.
- Compare with analogs (e.g., N-Decyl-D-gluconamide) to assess chain-length effects on solubility and aggregation .
Q. Basic: How can researchers optimize the synthesis of this compound to achieve high purity?
Methodological Answer:
Synthesis involves coupling D-gluconic acid with octadecylamine under controlled conditions. Key steps include:
- Reagent Selection: Use anhydrous D-gluconolactone and freshly distilled octadecylamine to minimize side reactions.
- Activation: Employ carbodiimide crosslinkers (e.g., EDC) in dimethylformamide (DMF) to promote amide bond formation.
- Purification: Perform column chromatography (silica gel, CHCl₃:MeOH gradient) followed by recrystallization from ethanol/water mixtures.
- Validation: Confirm purity via HPLC (>98%) and structural integrity via ¹H/¹³C NMR .
Q. Advanced: How does polymorphism in this compound affect its application in gel-phase systems, and how can this be controlled experimentally?
Methodological Answer:
Polymorphism arises from variations in alkyl chain packing and hydrogen-bonding networks. To control polymorphs:
- Crystallization Conditions: Adjust solvent polarity (e.g., ethanol vs. acetone) and cooling rates during recrystallization.
- Characterization: Use powder X-ray diffraction (PXRD) to identify crystal phases and differential scanning calorimetry (DSC) to monitor phase transitions.
- Application-Specific Tuning: For gel formation, select polymorphs with high mechanical stability by incorporating co-solvents (e.g., glycerol) to modulate intermolecular interactions .
Q. Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?
Methodological Answer:
Discrepancies often stem from variations in solvent polarity, temperature, and impurities. To address this:
- Standardize Protocols: Use USP-grade solvents and controlled temperature baths (±0.1°C).
- Comparative Studies: Test solubility in homologous solvents (e.g., methanol, ethanol, isopropanol) and correlate with Hansen solubility parameters.
- Molecular Dynamics (MD) Simulations: Model solvent-solute interactions to predict solubility trends.
- Cross-Validate: Compare results with structurally similar compounds (e.g., N-Octyl-D-glucoside) to identify outliers .
Q. Advanced: What experimental strategies are effective for studying this compound’s interactions with lipid bilayers in drug delivery systems?
Methodological Answer:
To evaluate bilayer integration:
- Model Membranes: Prepare unilamellar vesicles (liposomes) using phosphatidylcholine and cholesterol.
- Insertion Assays: Monitor fluorescence anisotropy changes using diphenylhexatriene (DPH) probes.
- Permeability Studies: Use calcein leakage assays to quantify membrane disruption.
- Advanced Imaging: Apply atomic force microscopy (AFM) or confocal microscopy to visualize structural changes in real time .
Q. Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm amide bond formation and alkyl chain integrity.
- FTIR Spectroscopy: Validate hydrogen bonding (amide I/II bands) and alkyl chain crystallinity (C-H stretching).
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight confirmation.
- Elemental Analysis: Ensure stoichiometric C/N ratios match theoretical values .
Q. Advanced: How can researchers design experiments to investigate the pH-dependent self-assembly of this compound?
Methodological Answer:
pH affects ionization of the gluconamide headgroup. Experimental design should include:
- pH Titration: Monitor aggregation transitions using DLS or turbidimetry across pH 3–10.
- Zeta Potential Measurements: Correlate surface charge with micelle stability.
- Computational Modeling: Predict pKa shifts using software like MarvinSketch or COSMO-RS.
- Comparative Analysis: Test analogs with modified headgroups (e.g., galactosamine derivatives) to isolate pH effects .
Q. Advanced: What methodologies address batch-to-batch variability in this compound synthesis for reproducible research outcomes?
Methodological Answer:
Minimize variability through:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
- Design of Experiments (DoE): Use factorial designs to optimize reaction time, temperature, and stoichiometry.
- Quality Control (QC): Establish acceptance criteria for intermediates (e.g., residual solvent limits via GC-MS).
- Interlaboratory Validation: Share samples with collaborating labs to confirm reproducibility .
Properties
CAS No. |
18375-66-1 |
---|---|
Molecular Formula |
C24H49NO6 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide |
InChI |
InChI=1S/C24H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-24(31)23(30)22(29)21(28)20(27)19-26/h20-23,26-30H,2-19H2,1H3,(H,25,31)/t20-,21-,22+,23-/m1/s1 |
InChI Key |
NXLFPCFLIXFFRH-BXXSPATCSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Key on ui other cas no. |
18375-66-1 |
Origin of Product |
United States |
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